5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine
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Overview
Description
5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the trifluoromethyl group and the methanesulfonyl group further enhances its chemical reactivity and potential biological activity .
Preparation Methods
The synthesis of 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields, scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions often include boiling ethanol as a solvent, which facilitates the formation of the desired thiadiazole derivative .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include ethynyl sulfones, diazo alkanes, and nitrile oxides.
Scientific Research Applications
5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the thiadiazole ring interacts with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine include:
- 2-Methanesulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
- 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine These compounds share the thiadiazole ring and trifluoromethyl group but differ in their specific substituents and overall structure. The unique combination of the methanesulfonyl group and the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and potential applications .
Properties
CAS No. |
922505-58-6 |
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Molecular Formula |
C10H8F3N3O2S2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C10H8F3N3O2S2/c11-10(12,13)7-3-1-2-6(4-7)5-20(17,18)9-15-8(14)16-19-9/h1-4H,5H2,(H2,14,16) |
InChI Key |
JNBXDWHFUKJLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC(=NS2)N |
Origin of Product |
United States |
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